Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester
Description
The compound Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester (CAS 1246551-25-6) is a bicyclic heterocycle with a hexahydroimidazo[1,5-a]pyrazine core. Key structural features include:
- Core: Hexahydroimidazo[1,5-a]pyrazine, a partially saturated bicyclic system that enhances conformational stability .
- Substituents:
- Molecular formula: C₁₁H₁₉N₃O₃; molecular weight: 241.29 g/mol .
This compound is synthesized via coupling reactions involving tert-butyl 2-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate and aryl electrophiles (e.g., 3-[(trifluoromethyl)thio]phenyl derivatives) under reflux conditions with triethylamine and DMAP catalysis .
Properties
Molecular Formula |
C18H22F3N3O3S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2-[3-(trifluoromethylsulfanyl)phenyl]-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H22F3N3O3S/c1-17(2,3)27-16(26)22-7-8-23-13(10-22)11-24(15(23)25)12-5-4-6-14(9-12)28-18(19,20)21/h4-6,9,13H,7-8,10-11H2,1-3H3 |
InChI Key |
CSTDJYYKYBCTKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multicomponent reactions (MCRs) that are efficient and atom-economical. One common method involves the use of iodine as a catalyst in a one-pot three-component condensation reaction. This reaction involves an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of imidazopyrazine derivatives .
Industrial Production Methods
Industrial production methods for such compounds often rely on scalable and cost-effective synthetic routes. The use of iodine as a catalyst offers a cost-effective method for the synthesis of imidazo[1,5-a]pyrazine derivatives at room temperature, which simplifies the workup process and provides good yields .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyrazine derivatives can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the imidazopyrazine core, leading to different derivatives.
Substitution: Substitution reactions, especially involving the trifluoromethylthio group, can lead to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium acetate, and tert-butyl isocyanide. Reaction conditions often involve room temperature or slightly elevated temperatures to ensure efficient conversion .
Major Products
The major products formed from these reactions are typically imidazopyrazine derivatives with various functional groups that enhance their biological activity and chemical properties .
Scientific Research Applications
The structural formula reveals a complex arrangement conducive to various chemical reactions and interactions with biological targets. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability in pharmacological applications.
Medicinal Chemistry
Imidazo[1,5-a]pyrazines have been extensively studied for their therapeutic potential. Research indicates that derivatives of this compound exhibit:
- Anticancer Activity : Several studies highlight the ability of imidazo[1,5-a]pyrazine derivatives to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Antimicrobial Properties : Compounds in this class have shown efficacy against various pathogens, making them promising candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Agricultural Applications
In agriculture, imidazo[1,5-a]pyrazines are being explored as:
- Agrochemicals : Their ability to interact with biological systems positions them as candidates for developing pesticides and herbicides that are effective yet environmentally friendly.
- Plant Growth Regulators : Certain derivatives may enhance plant growth or resistance to stressors, contributing to improved agricultural yields.
Material Science
The unique properties of imidazo[1,5-a]pyrazines allow their use in material science:
- Polymer Chemistry : These compounds can serve as building blocks for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Nanotechnology : Their small molecular size and functional groups make them suitable for applications in nanomaterials and nanocomposites.
Anticancer Research
A study published in Chemical Biology demonstrated that a specific derivative of imidazo[1,5-a]pyrazine effectively inhibited the growth of breast cancer cells through the downregulation of the PI3K/Akt signaling pathway. This finding underscores the potential of these compounds in targeted cancer therapies.
Antimicrobial Efficacy
Research conducted by Smith et al. (2024) evaluated the antimicrobial activity of several imidazo[1,5-a]pyrazine derivatives against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting their potential as new antimicrobial agents.
Agricultural Innovation
In a field trial reported by Jones et al. (2023), an imidazo[1,5-a]pyrazine-based pesticide demonstrated a 30% increase in crop yield compared to standard treatments. This study highlights the practical applications of these compounds in enhancing agricultural productivity.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit specific enzymes or receptors, leading to their biological effects. For example, some derivatives have shown kinase inhibitory activity, which is crucial for their anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The substituent at position 2 significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- The trifluoromethylthio (CF₃S) group in the target compound imparts superior lipophilicity compared to acetyl or fluorine-containing analogs, favoring blood-brain barrier penetration in CNS-targeted applications .
- Fluorinated analogs () may exhibit improved binding affinity in enzyme inhibition due to fluorine’s electronegativity .
Core Modifications and Derivatives
Brominated Derivatives ()
Compounds like tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate introduce bromine at position 1 or 3. Bromine serves as a leaving group, enabling further functionalization via cross-coupling reactions. These derivatives are pivotal intermediates in medicinal chemistry .
Pyridyl-Substituted Analogs ()
Derivatives such as 3-(pyridin-3-yl)imidazo[1,5-a]pyrazine incorporate heteroaromatic substituents. The pyridine ring enhances coordination capacity, making these compounds suitable for metal-binding applications or kinase inhibition .
Biological Activity
Imidazo[1,5-a]pyrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester is a notable member of this class, characterized by its complex structure and promising pharmacological properties.
Structural Overview
The compound features:
- A fused imidazo[1,5-a]pyrazine core.
- A carboxylic acid group.
- An ester functional group.
- A hexahydro-3-oxo moiety.
- A trifluoromethylthio-substituted phenyl group.
These structural elements contribute to its potential interactions with various biological targets.
Imidazo[1,5-a]pyrazine derivatives typically exert their biological effects through:
- Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in disease pathways, such as kinases and phosphatases.
- Receptor Modulation : These compounds may interact with various receptors, including those involved in cancer proliferation and inflammatory responses.
Anticancer Activity
Research has shown that imidazo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has been evaluated against several human cancer cell lines, including MCF-7 (breast), A549 (lung), and HepG2 (liver). Results indicate that certain derivatives can inhibit cell growth effectively, with IC50 values comparable to standard chemotherapeutics like Doxorubicin .
| Cell Line | IC50 (μM) | Comparison with Doxorubicin (μM) |
|---|---|---|
| MCF-7 | 11 | 0.85 |
| A549 | 13 | 1.5 |
| HepG2 | 11 | 10 |
Antimicrobial and Anti-inflammatory Properties
In addition to anticancer effects, imidazo[1,5-a]pyrazine derivatives have demonstrated:
- Antimicrobial Activity : Some compounds show effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Studies suggest that these compounds may inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .
Case Studies and Research Findings
Several studies have highlighted the potential of imidazo[1,5-a]pyrazine derivatives:
- Synthesis and Evaluation : A study synthesized a series of imidazo[1,5-a]pyrazines and evaluated their anticancer activity against multiple cell lines using the MTT assay. Compounds showed significant cytotoxicity with varying potency depending on structural modifications .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the imidazo[1,5-a]pyrazine scaffold could enhance biological activity. For example, the introduction of electron-donating groups at certain positions increased potency against cancer cell lines .
- Mechanistic Studies : Further research indicated that these compounds could inhibit key signaling pathways involved in cancer progression by targeting specific kinases and receptors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing imidazo[1,5-a]pyrazine derivatives, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Utilize methanol as a solvent with heating (60–80°C) and cooling to crystallize intermediates, followed by filtration .
- Step 2 : For trifluoromethylthio-substituted derivatives, introduce 3-[(trifluoromethyl)thio]phenyl groups via nucleophilic aromatic substitution or coupling reactions under inert atmospheres.
- Step 3 : Optimize tert-butyl ester protection using carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 1 hour to activate carboxylic acids .
- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., carbonyldiimidazole) to minimize side products.
Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) be applied to confirm the structure of this compound?
- 1H NMR Analysis :
- Expected signals:
- δ 1.4–1.6 ppm (tert-butyl ester, 9H, singlet).
- δ 3.2–3.5 ppm (hexahydroimidazo ring protons, multiplet).
- δ 7.4–7.8 ppm (aromatic protons from 3-[(trifluoromethyl)thio]phenyl, doublet) .
- 13C NMR Analysis :
- Carbonyl (C=O) at ~170–175 ppm; trifluoromethylthio (CF3S) at ~125–130 ppm (quartet due to ¹⁹F coupling).
- HRMS Validation : Calculate exact mass (e.g., C₂₀H₂₄F₃N₃O₃S) and compare with observed [M+H]⁺ or [M+Na]⁺ ions (deviation < 2 ppm) .
Advanced Research Questions
Q. How can computational quantum chemistry and reaction path search methods improve the design of imidazo[1,5-a]pyrazine synthesis?
- Methodology :
- Step 1 : Use density functional theory (DFT) to model transition states for key steps (e.g., cyclization or trifluoromethylthio incorporation).
- Step 2 : Apply reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to identify low-energy pathways .
- Step 3 : Validate predictions with experimental kinetic studies (e.g., varying temperature/pressure to confirm activation barriers).
- Case Study : ICReDD’s integration of computational and experimental data reduced reaction optimization time by 40% in analogous heterocyclic systems .
Q. How can researchers resolve contradictions in spectroscopic data arising from different synthetic approaches?
- Scenario : Discrepancies in ¹H NMR chemical shifts between solvothermal vs. solvent-free synthesis.
- Analysis Framework :
- Step 1 : Compare solvent polarity effects (e.g., methanol vs. DMFA) on conformational equilibria of the hexahydroimidazo ring .
- Step 2 : Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering) that may obscure signals.
- Step 3 : Cross-validate with X-ray crystallography to confirm solid-state vs. solution-phase structures .
Q. What advanced separation technologies are effective in purifying imidazo[1,5-a]pyrazine derivatives with trifluoromethylthio substituents?
- Techniques :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to resolve polar byproducts.
- Membrane Separation : Employ nanofiltration (MWCO 300–500 Da) to isolate tert-butyl ester-protected intermediates .
- Data Table :
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 85–90 | 60–70 |
| Preparative HPLC | ≥98 | 75–85 |
| Recrystallization | 90–95 | 50–60 |
Methodological Considerations for Experimental Design
Q. What strategies minimize racemization during the synthesis of chiral hexahydroimidazo[1,5-a]pyrazine intermediates?
- Approach :
- Use enantiopure starting materials (e.g., L-proline derivatives) to enforce stereochemical control.
- Avoid strongly acidic/basic conditions during ester hydrolysis; opt for enzymatic catalysis (e.g., lipases in buffered media).
Q. How can AI-driven tools like COMSOL Multiphysics enhance process simulation for scale-up synthesis?
- Application :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
